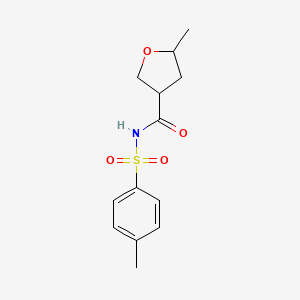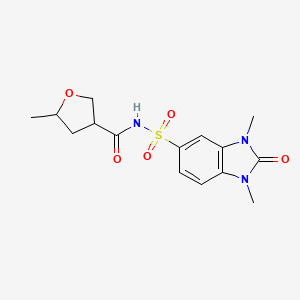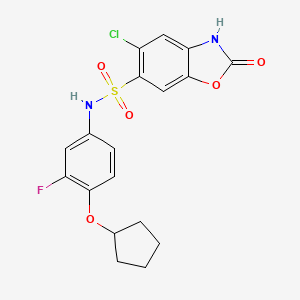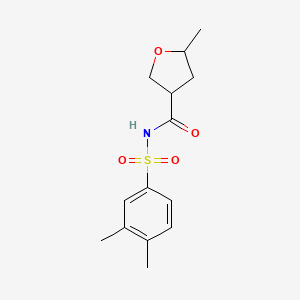
5-methyl-N-(4-methylphenyl)sulfonyloxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(4-methylphenyl)sulfonyloxolane-3-carboxamide is an organic compound with a complex structure that includes an oxolane ring, a sulfonyl group, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-methylphenyl)sulfonyloxolane-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-methyl-oxolane-3-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with an amine, such as 4-methylphenylamine, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-N-(4-methylphenyl)sulfonyloxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
5-methyl-N-(4-methylphenyl)sulfonyloxolane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in
Propiedades
IUPAC Name |
5-methyl-N-(4-methylphenyl)sulfonyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9-3-5-12(6-4-9)19(16,17)14-13(15)11-7-10(2)18-8-11/h3-6,10-11H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQVPDAHPLOYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)-3-[(1-methylsulfinylcyclobutyl)methyl]urea](/img/structure/B7428450.png)
![1-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-3-(5-ethyl-1,3-thiazol-2-yl)urea](/img/structure/B7428462.png)
![N-[(5-methoxypyridin-2-yl)methyl]-1-methylbenzimidazol-2-amine](/img/structure/B7428470.png)
![7-bromo-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B7428476.png)


![2-[2-[(2,6-dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]-N-(3-methylsulfonylphenyl)-2-oxoacetamide](/img/structure/B7428514.png)
![2-[3-[[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-1,2,4-oxadiazol-5-yl]-1,3-dihydroinden-2-ol](/img/structure/B7428528.png)
![3-Ethyl-5-[4-(2-phenylethylsulfonyl)-1,4-diazepan-1-yl]-1,2,4-thiadiazole](/img/structure/B7428530.png)

![N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-3-(methoxymethyl)benzenesulfonamide](/img/structure/B7428537.png)
![2-(4-Fluorophenyl)-2-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methylamino]acetamide](/img/structure/B7428541.png)
![N-[(6-fluoropyridin-2-yl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7428546.png)
![2-[cyano(phenyl)methyl]-N-(2,3-dihydro-1H-inden-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7428552.png)
